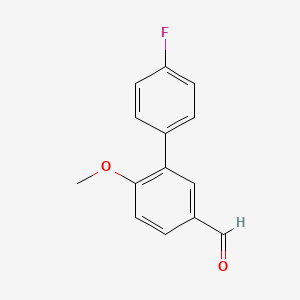

3-(4-Fluorophenyl)-4-methoxybenzaldehyde

Description

3-(4-Fluorophenyl)-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a fluorine atom at the para position of one aromatic ring (ring B) and a methoxy group at the para position of the benzaldehyde ring (ring A). This compound is of interest in medicinal and synthetic chemistry due to its structural motifs, which are common in bioactive molecules. Its synthesis typically involves condensation reactions, as seen in chalcone derivatives (e.g., Scheme 2 in ) or Schiff base formations ().

Properties

CAS No. |

337535-45-2 |

|---|---|

Molecular Formula |

C14H11FO2 |

Molecular Weight |

230.23 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-4-methoxybenzaldehyde |

InChI |

InChI=1S/C14H11FO2/c1-17-14-7-2-10(9-16)8-13(14)11-3-5-12(15)6-4-11/h2-9H,1H3 |

InChI Key |

WHSKVOQOPDRJEW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-4-methoxybenzaldehyde typically involves the introduction of the fluorine atom and the methoxy group onto the benzaldehyde framework. One common method is the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Effects on Aromatic Rings

The biological and chemical properties of benzaldehyde derivatives are highly dependent on substituent positions and electronegativity:

- 3-(4′-Formylphenoxy)-4-methoxybenzaldehyde (isolated from Lycopodium fargesii and Anemone hupehensis) replaces the fluorophenyl group with a formylphenoxy moiety. This substitution introduces additional oxygen atoms, enhancing polarity but reducing lipophilicity compared to the fluorophenyl analog.

- 4-Fluoro-3-methoxybenzaldehyde positions the fluorine and methoxy groups on the same aromatic ring (adjacent positions), resulting in distinct electronic effects. The meta-fluorine in this compound may alter resonance stabilization of the aldehyde group, impacting reactivity.

- 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone): A chalcone derivative with bromine and iodine on ring A and fluorine on ring B. Its IC50 (4.7 μM) highlights the importance of electronegative substituents for bioactivity.

Table 1: Substituent Impact on Key Properties

Reactivity Trends

Chalcone Derivatives

Non-piperazine chalcones with halogen and methoxy substitutions exhibit varying inhibitory activities:

Physical and Chemical Properties

- Solubility: Fluorine’s electronegativity increases polarity, improving solubility in polar solvents (e.g., DMSO) compared to non-fluorinated analogs.

- Stability : Methoxy groups may confer oxidative stability, while the aldehyde group remains reactive toward nucleophiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.